
N-Acetyl-L-methionyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-methionyl chloride is a derivative of the amino acid L-methionine, where the amine hydrogen is substituted by an acetyl group and the carboxyl group is converted to an acyl chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl chloride can be synthesized through the reaction of N-Acetyl-L-methionine with thionyl chloride (SOCl₂). The reaction typically involves the following steps:
- Dissolving N-Acetyl-L-methionine in an appropriate solvent such as dichloromethane.
- Adding thionyl chloride dropwise to the solution while maintaining a low temperature.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours.
- Removing the solvent and excess thionyl chloride under reduced pressure to obtain this compound as a crude product.
- Purifying the crude product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-methionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-Acetyl-L-methionine and hydrochloric acid.
Oxidation and Reduction: The sulfur atom in the methionine moiety can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can convert these oxidized forms back to the thioether.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the initial synthesis of this compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
N-Acetyl-L-methionine: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
N-Acetyl-L-methionyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: Studied for its role in protein modification and regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-methionyl chloride involves its interaction with various molecular targets and pathways:
Protein Modification: The acyl chloride group can react with amino groups in proteins, leading to the formation of stable amide bonds and modification of protein function.
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues, thereby altering enzyme activity.
Cell Signaling: The modification of proteins by this compound can affect cell signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-methionine: The parent compound, which lacks the acyl chloride group.
Methionine: The amino acid from which N-Acetyl-L-methionine is derived.
N-Acetyl-D-methionine: The enantiomer of N-Acetyl-L-methionine.
Uniqueness
N-Acetyl-L-methionyl chloride is unique due to the presence of the acyl chloride group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with its parent compound or other similar compounds.
Propiedades
Número CAS |
656811-90-4 |
|---|---|
Fórmula molecular |
C7H12ClNO2S |
Peso molecular |
209.69 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-4-methylsulfanylbutanoyl chloride |
InChI |
InChI=1S/C7H12ClNO2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clave InChI |
LPAGFGRGXMLZCT-LURJTMIESA-N |
SMILES isomérico |
CC(=O)N[C@@H](CCSC)C(=O)Cl |
SMILES canónico |
CC(=O)NC(CCSC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
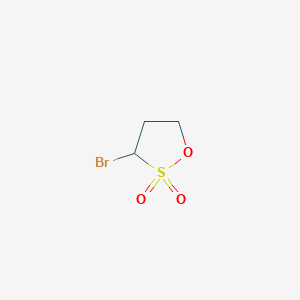
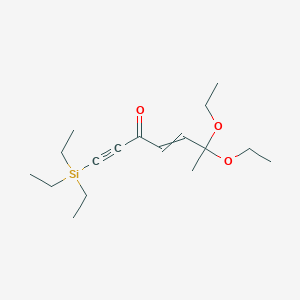
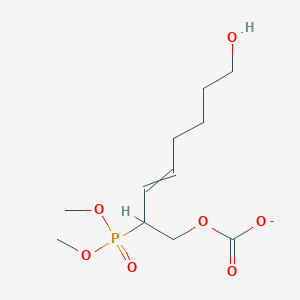
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
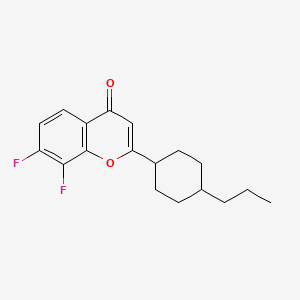
![Phosphonium, triphenyl[9-(phenylmethoxy)nonyl]-, bromide](/img/structure/B12520228.png)
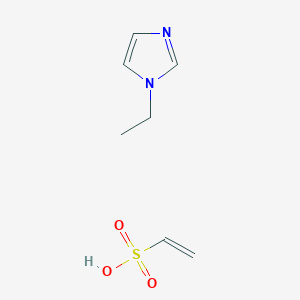
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B12520239.png)
![(1R,2S,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B12520256.png)
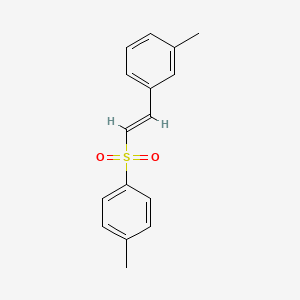
![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![Bicyclo[2.2.1]heptan-2-YL pentanoate](/img/structure/B12520269.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
